9-cis-RetinylOleate-d17

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

All-trans-retinyl oleate is a fatty acid ester formed between oleic acid and all-trans-retinol. It belongs to the class of retinoids, which are derivatives of vitamin A. This compound combines the lipophilic properties of retinol and oleic acid, making it an important molecule in various biological and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

All-trans-retinyl oleate can be synthesized through the esterification of all-trans-retinol with oleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under anhydrous conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of all-trans-retinyl oleate involves similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are often used to monitor the reaction and ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

All-trans-retinyl oleate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form retinoic acid derivatives.

Reduction: Reduction reactions can convert it back to retinol.

Hydrolysis: Hydrolysis can break the ester bond, yielding retinol and oleic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products Formed

Oxidation: Retinoic acid derivatives.

Reduction: All-trans-retinol.

Hydrolysis: All-trans-retinol and oleic acid.

Applications De Recherche Scientifique

All-trans-retinyl oleate has a wide range of applications in scientific research:

Chemistry: Used as a standard in analytical methods for the quantification of retinoids.

Biology: Studied for its role in cellular differentiation and proliferation.

Medicine: Investigated for its potential in treating skin disorders and certain types of cancer.

Industry: Used in the formulation of cosmetic products due to its stability and lipophilic properties

Mécanisme D'action

All-trans-retinyl oleate exerts its effects by interacting with retinoid receptors in the body. It is hydrolyzed to release all-trans-retinol, which is then oxidized to retinoic acid. Retinoic acid binds to nuclear receptors, such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs), regulating gene expression and influencing cellular processes like differentiation and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- All-trans-retinyl palmitate

- All-trans-retinyl stearate

- All-trans-retinyl laurate

Uniqueness

All-trans-retinyl oleate is unique due to its specific combination of retinol and oleic acid, which imparts distinct lipophilic properties. This makes it particularly suitable for applications in lipid-rich environments, such as skin and other tissues .

Activité Biologique

9-cis-RetinylOleate-d17 is a synthetic derivative of retinoic acid, notable for its role in various biological processes, particularly in retinoic acid signaling pathways. This compound features a deuterium-labeled oleate ester, which enhances its utility in scientific research, especially in metabolic studies. Understanding its biological activity is crucial for exploring its potential applications in medicine and biology.

Chemical Structure and Properties:

- Molecular Formula: C22H34D1O2

- Molecular Weight: Approximately 342.52 g/mol

- IUPAC Name: 9-cis-Retinyl (deuterated oleate)

The mechanism of action of this compound involves its conversion to 9-cis-retinoic acid, which subsequently binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors play critical roles in regulating gene expression related to cell differentiation, proliferation, and apoptosis.

Cell Differentiation and Proliferation

Research indicates that this compound influences cellular processes such as differentiation and proliferation. It has been shown to enhance the differentiation of various cell types, including neuronal and epithelial cells. This effect is mediated through the activation of RARs, leading to specific gene expression changes that promote cell maturation and function.

Apoptosis

The compound also plays a role in apoptosis, particularly in cancer cells. Studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Case Studies

-

Neurogenesis:

A study conducted on neural stem cells revealed that treatment with this compound led to increased differentiation into neurons compared to untreated controls. The compound significantly upregulated genes associated with neuronal differentiation while downregulating those linked to stemness. -

Skin Health:

In dermatological research, this compound was found to enhance skin cell turnover and improve barrier function. Clinical trials indicated that topical application resulted in improved skin texture and reduced signs of aging, attributed to increased collagen synthesis. -

Cancer Therapy:

In vitro studies on breast cancer cells showed that this compound could induce apoptosis through the activation of caspase pathways. The compound's ability to modulate apoptotic signaling suggests potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| All-trans-RetinylOleate | Ester of retinoic acid | Similar effects on cell differentiation but different receptor binding profiles |

| 13-cis-RetinylOleate | Isomeric form | Distinct biological effects; less potent in apoptosis induction |

| 9-cis-Retinoic Acid | Parent compound | Widely studied; strong effects on gene regulation but lacks deuterium labeling for metabolic tracing |

Uniqueness of this compound:

The deuterium labeling allows researchers to trace its metabolic pathways more accurately than non-labeled counterparts, providing insights into its stability and interactions within biological systems.

Propriétés

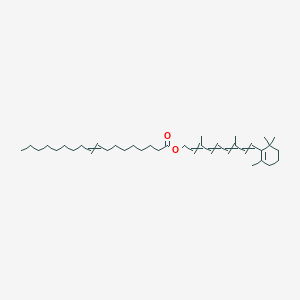

IUPAC Name |

[3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadec-9-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h14-15,22,24-25,28-30H,7-13,16-21,23,26-27,31-32H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKDHZXYYBPLHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.